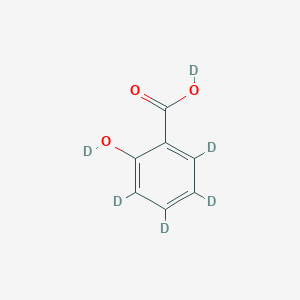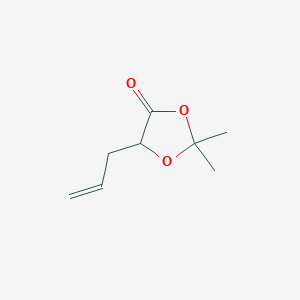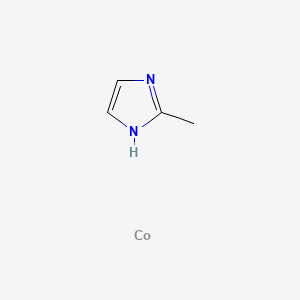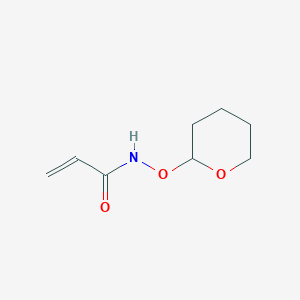![molecular formula C7H7BrN2O B8238495 7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine](/img/structure/B8238495.png)
7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine is a chemical compound with the molecular formula C7H7BrN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine typically involves the bromination of a suitable precursor, followed by cyclization to form the furo[3,4-c]pyridine ring system. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furo[3,4-c]pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine: This compound is unique due to its specific structure and the presence of the bromine atom, which can influence its reactivity and biological activity.
Other Furo[3,4-c]pyridine Derivatives: Compounds such as 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol and 4-(Bromomethyl)pyridine share similar core structures but differ in their substituents, leading to different chemical and biological properties.
Properties
IUPAC Name |
7-bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-1-10-7(9)5-3-11-2-4(5)6/h1H,2-3H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBFLLDNUMPDDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C(=NC=C2Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B8238459.png)


![6-Bromo-5H-benzo[7]annulen-5-one](/img/structure/B8238473.png)
![Allyl 5-[(4-chloromethyl)phenoxy]pentanoate](/img/structure/B8238478.png)


![2-[4-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetic acid](/img/structure/B8238504.png)
![(11R)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B8238509.png)
